4-(4-Hydroxypiperidin-1-yl)benzimidamide
CAS No.: 887577-50-6
Cat. No.: VC16704952
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887577-50-6 |
|---|---|
| Molecular Formula | C12H17N3O |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
| Standard InChI | InChI=1S/C12H17N3O/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2,(H3,13,14) |
| Standard InChI Key | MSDPHTVESRJJQI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
The benzimidamide group consists of a benzene ring fused to an imidamide functional group (), which provides sites for hydrogen bonding and electrophilic interactions. The 4-hydroxypiperidine substituent introduces a six-membered ring with a hydroxyl group at the para position, enhancing solubility in polar solvents. Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| Molecular Weight | 190.24 g/mol |
| Hydrogen Bond Donors | 3 (2 from imidamide, 1 from OH) |
| Hydrogen Bond Acceptors | 4 |
| LogP (Predicted) | 1.2–1.8 (moderate lipophilicity) |
The hydroxyl group on the piperidine ring enables participation in glycosylation or esterification reactions, while the imidamide moiety may undergo condensation or cyclization under acidic conditions.
Synthesis and Reactivity
Synthesis of 4-(4-Hydroxypiperidin-1-yl)benzimidamide typically involves multi-step routes. A common approach includes:
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Piperidine Functionalization: Introducing the hydroxyl group via oxidation of a piperidine precursor using agents like hydrogen peroxide or meta-chloroperbenzoic acid.
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Coupling Reactions: Linking the modified piperidine to the benzimidamide core through nucleophilic acyl substitution or Ullmann-type couplings.
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Purification: Chromatographic techniques to isolate the final product, often yielding purities >95%.
Reactivity studies suggest the compound undergoes:
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Nucleophilic Attack: At the imidamide nitrogen, facilitating the formation of Schiff bases.
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Esterification: The hydroxyl group reacts with acyl chlorides to form esters, improving membrane permeability.
Comparative Analysis of Structural Analogs
The table below highlights key differences between 4-(4-Hydroxypiperidin-1-yl)benzimidamide and related compounds:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 4-(Aminopiperidin-1-yl)benzimidamide | Amino group replaces hydroxyl | Enhanced kinase inhibition |
| 3-(Hydroxypiperidin-1-yl)benzimidazole | Benzimidazole core | Antiviral activity (e.g., HIV) |
| 4-(Hydroxyethyl)piperidinobenzimidamide | Hydroxyethyl side chain | Improved solubility |
These modifications underscore the importance of the hydroxyl group’s position and the core heterocycle in determining pharmacological profiles .
Applications in Drug Discovery
The compound’s versatility makes it a candidate for:
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Prodrug Development: Ester derivatives could enhance bioavailability.
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Targeted Cancer Therapies: Potential inhibition of oncogenic kinases.
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Neuroprotective Agents: Modulation of glutamate receptors implicated in neurodegenerative diseases .
Challenges and Future Directions
Current limitations include insufficient in vivo data and scalability issues in synthesis. Future research should prioritize:
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Toxicological Profiling: Assessing acute and chronic toxicity.
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Structure-Activity Relationship (SAR) Studies: Optimizing substituents for potency and selectivity.
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Formulation Strategies: Addressing solubility challenges via salt formation or nanoencapsulation.
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